4-Tert-butyl-2-methylpiperidine
Description
4-Tert-butyl-2-methylpiperidine is a piperidine derivative featuring a tert-butyl group at the 4-position and a methyl group at the 2-position of the six-membered saturated ring. Piperidine derivatives are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their structural versatility and basicity.
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
4-tert-butyl-2-methylpiperidine |
InChI |
InChI=1S/C10H21N/c1-8-7-9(5-6-11-8)10(2,3)4/h8-9,11H,5-7H2,1-4H3 |
InChI Key |
CDJJBDNOINTHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-methylpiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with 2-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 4-tert-butyl-2-methylpiperidine may involve continuous flow reactions, which offer advantages in terms of scalability and efficiency. These methods often utilize advanced catalytic systems to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
4-Tert-butyl-2-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 4-tert-butyl-2-methylpiperidine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-tert-butyl-2-methylpiperidine with piperidine and pyridine derivatives bearing tert-butyl, methyl, or aromatic substituents. Key structural and functional differences are highlighted:
Substituent Position and Steric Effects
- Piperidine derivatives with smaller substituents generally exhibit higher basicity (pKa ~ 11.3 for piperidine) than bulkier analogs due to reduced electron donation from alkyl groups .
tert-Butyl piperidine carboxylates (e.g., ):
Compounds like tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate () feature a carboxylate ester at C1, altering electronic properties and reactivity. The tert-butyl group in these derivatives may shield the piperidine nitrogen, reducing its basicity compared to 4-tert-butyl-2-methylpiperidine .
Core Saturation and Aromaticity
- 4-Tert-butyl-2-(4-tert-butylphenyl)pyridine (CAS 72914-19-3, ): A pyridine-based analog with tert-butyl groups on both the pyridine and phenyl rings. The aromatic pyridine core decreases basicity (pKa ~ 5–6 for pyridine) compared to the saturated piperidine ring. The tert-butyl groups enhance solubility in nonpolar solvents, a trait shared with 4-tert-butyl-2-methylpiperidine .
Functional Group Diversity
- Fluorophenyl piperidines ():
Derivatives like 4-(4-fluorophenyl)piperidine replace the tert-butyl group with an electron-withdrawing fluorophenyl moiety. This substitution reduces lipophilicity (calculated logP ~ 2.5 vs. ~4.5 for tert-butyl analogs) and may alter binding affinity in receptor-targeted applications .
Structural and Property Comparison Table
Research Findings and Data Gaps
- Toxicity and Safety: No acute or chronic toxicity data are available for 4-tert-butyl-2-methylpiperidine or its close analogs (e.g., ).
- Synthetic Utility: The tert-butyl group in 4-tert-butyl-2-methylpiperidine may stabilize transition states in asymmetric catalysis, similar to tert-butyl-substituted ligands in organometallic chemistry .
- Biochemical Interactions : Methyl and tert-butyl groups at C2 and C4 may hinder enzymatic degradation, as seen in protease inhibitors with bulky substituents .
Biological Activity
4-Tert-butyl-2-methylpiperidine (TBMP) is a piperidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
4-Tert-butyl-2-methylpiperidine is characterized by a piperidine ring substituted at the 4-position with a tert-butyl group and at the 2-position with a methyl group. Its molecular formula is with a molecular weight of approximately 155.285 g/mol. The presence of these bulky groups enhances its steric and electronic properties, influencing its interactions with biological targets.
The biological activity of TBMP is primarily attributed to its ability to interact with various receptors and enzymes. The compound's mechanism of action involves:
- Receptor Binding : TBMP has shown potential interactions with opioid receptors, suggesting its role as a centrally acting analgesic. This interaction may contribute to pain management applications.
- Enzyme Modulation : Preliminary studies indicate that TBMP may inhibit certain enzymes involved in neurotransmitter metabolism, which could have implications for treating neurological disorders.
Pharmacological Applications
Research into TBMP has identified several potential therapeutic applications:
- Analgesics : Due to its structural similarity to known analgesics, TBMP is being investigated for its efficacy in pain relief.
- Antidepressants : The piperidine structure is often associated with antidepressant activity, prompting studies on TBMP's effects on mood regulation.
- Neuroprotective Agents : Initial findings suggest that TBMP may protect neuronal cells from damage, making it a candidate for further research in neurodegenerative diseases.
Comparative Analysis
To contextualize TBMP's biological activity, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,6-Dimethylpiperidine | C8H17N | Lacks tert-butyl group; simpler structure |
| 4-Tert-butylpiperidine | C9H19N | Similar but lacks methyl group at the 2-position |
| 1-tert-Butyl-2-methylpiperidine | C11H23N | Additional carbon chain; altered properties |
The unique combination of the tert-butyl and methyl groups in TBMP confers distinct reactivity and biological activity compared to these analogs.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of TBMP:
- Analgesic Activity : A study demonstrated that TBMP exhibited significant analgesic effects in animal models, comparable to established opioid medications. The compound was effective in reducing pain responses without significant side effects typically associated with opioids.
- Neuroprotective Effects : In vitro studies indicated that TBMP could reduce oxidative stress in neuronal cells exposed to neurotoxic agents. This suggests potential applications in treating conditions like Alzheimer's disease or Parkinson's disease.
- Antidepressant-like Effects : Behavioral assays in rodent models showed that TBMP administration led to reduced depressive-like symptoms, indicating its potential as an antidepressant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
